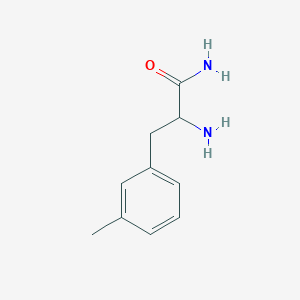
2-Amino-3-(m-tolyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(m-tolyl)propanamide is an organic compound with the molecular formula C10H14N2O It is a derivative of phenylalanine and is characterized by the presence of an amino group, a tolyl group, and a propanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(m-tolyl)propanamide can be achieved through several methods. One common approach involves the reaction of m-toluidine with acrylonitrile, followed by hydrogenation and subsequent amidation. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials, such as m-toluidine and acrylonitrile, are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation and recrystallization to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
2-Amino-3-(m-tolyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2-Amino-3-(m-tolyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand in enzyme assays.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of 2-Amino-3-(m-tolyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. Its unique structure allows it to bind to active sites of enzymes, altering their function and leading to various biochemical effects.
類似化合物との比較
Similar Compounds
2-Amino-3-(p-tolyl)propanamide: Similar structure but with a para-substituted tolyl group.
2-Amino-3-(o-tolyl)propanamide: Similar structure but with an ortho-substituted tolyl group.
2-Amino-3-phenylpropanamide: Lacks the methyl group on the aromatic ring.
Uniqueness
2-Amino-3-(m-tolyl)propanamide is unique due to its meta-substituted tolyl group, which can influence its chemical reactivity and interaction with biological targets
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
2-amino-3-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C10H14N2O/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H2,12,13) |
InChIキー |
LAKIDHKLVIBUCU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CC(C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



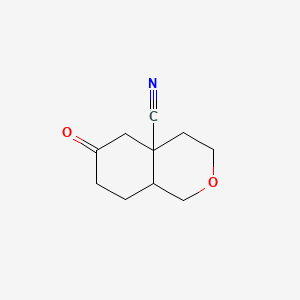
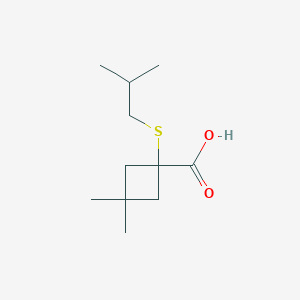
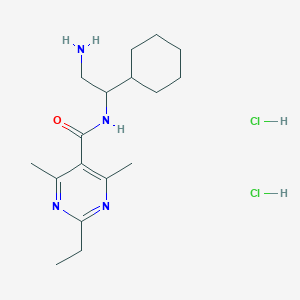

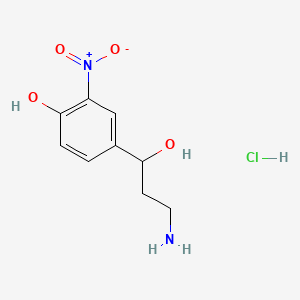

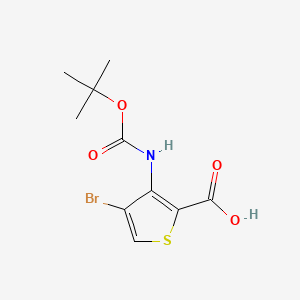
![Tert-butyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13520181.png)
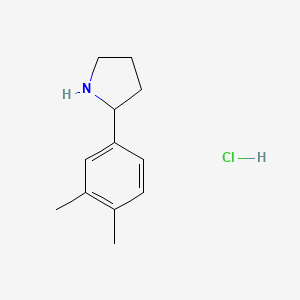
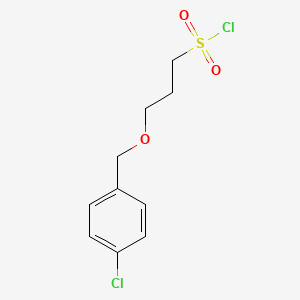
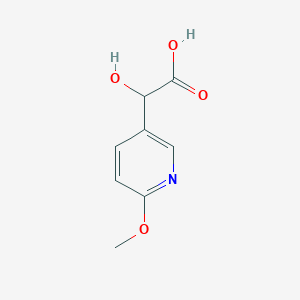
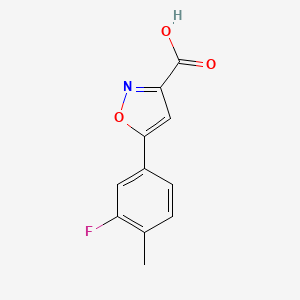
![1-[(2-Methoxy-4-methylphenyl)methyl]piperazine](/img/structure/B13520205.png)
